Cas no 85344-33-8 ((1alpha,4aalpha,4bbeta,10beta)-10-formyl-7-hydroxy-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid)

(1alpha,4aalpha,4bbeta,10beta)-10-formyl-7-hydroxy-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid structure
85344-33-8 structure
Product Name:(1alpha,4aalpha,4bbeta,10beta)-10-formyl-7-hydroxy-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid
CAS-nummer:85344-33-8
MF:C20H28O4
MW:332.433926582336
CID:1836315
PubChem ID:443494
Update Time:2025-04-21

(1alpha,4aalpha,4bbeta,10beta)-10-formyl-7-hydroxy-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid Chemische en fysische eigenschappen

Naam en identificatie

    • (1alpha,4aalpha,4bbeta,10beta)-10-formyl-7-hydroxy-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid
    • (1S,2S,3S,4R,8S,9S,12S)-2-formyl-12-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid
    • CHEBI:29601
    • DTXSID80332114
    • (1S,2S,3S,4R,8S,9S,12S)-2-formyl-12-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.0(1,9).0(3,8)]pentadecane-4-carboxylic acid
    • Gibberellin A53 aldehyde
    • LMPR0104170029
    • 10beta-formyl-7-hydroxy-1beta,4a-dimethyl-8-methylidene-4aalpha,4bbeta-gibbane-1alpha-carboxylic acid
    • 85344-33-8
    • Q27110169
    • Inchi: 1S/C20H28O4/c1-12-9-19-11-20(12,24)8-5-14(19)17(2)6-4-7-18(3,16(22)23)15(17)13(19)10-21/h10,13-15,24H,1,4-9,11H2,2-3H3,(H,22,23)/t13-,14-,15-,17-,18+,19+,20-/m0/s1
    • InChI-sleutel: DHEPJQQWDJWPJY-XQIDNCIUSA-N
    • LACHT: O[C@]12C(=C)C[C@@]3(C1)[C@@H](C=O)[C@@H]1[C@@](C(=O)O)(C)CCC[C@@]1(C)[C@@H]3CC2

Berekende eigenschappen

  • Exacte massa: 332.19875937g/mol
  • Monoisotopische massa: 332.19875937g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 2
  • Complexiteit: 642
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.2
  • Topologisch pooloppervlak: 74.6Ų
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Shaanxi pure crystal photoelectric technology co. LTD
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